molecular formula C17H17N3O2 B1620868 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione CAS No. 883948-67-2

3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B1620868
CAS No.: 883948-67-2
M. Wt: 295.34 g/mol
InChI Key: XMOVJSZSANVCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with benzylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and dehydrogenation, to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Transition metal-catalyzed reactions, such as palladium-catalyzed cyclizations, are often employed in industrial settings to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Aminoethyl)quinazoline-2,4(1H,3H)-dione: Similar structure but lacks the benzyl group.

    3-(2-(Methylamino)ethyl)quinazoline-2,4(1H,3H)-dione: Contains a methyl group instead of a benzyl group.

    3-(2-(Phenylamino)ethyl)quinazoline-2,4(1H,3H)-dione: Has a phenyl group instead of a benzyl group.

Uniqueness

The presence of the benzyl group in 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione imparts unique steric and electronic properties, which can influence its biological activity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

3-[2-(benzylamino)ethyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-14-8-4-5-9-15(14)19-17(22)20(16)11-10-18-12-13-6-2-1-3-7-13/h1-9,18H,10-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOVJSZSANVCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385068
Record name 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883948-67-2
Record name 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.